![molecular formula C11H11BrClN3O B1383102 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-43-3](/img/structure/B1383102.png)
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1044270-96-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
This compound and its derivatives are synthesized through various methods, including nucleophilic substitution and cyclization reactions, showcasing their versatility in chemical synthesis (Niu Wen-bo, 2011), (E. Abdel‐Latif et al., 2019).
Proton Transfer Studies
Research on derivatives of this compound, like 2-(1H-pyrazol-5-yl)pyridines, reveals their ability to exhibit multiple types of proton transfer, which is crucial for understanding chemical reactivity and molecular dynamics (V. Vetokhina et al., 2012).
Biological and Medicinal Applications
Antiproliferative Activity
Certain derivatives have shown significant antiproliferative activity against various cancer cell lines, indicating potential in cancer research (Beatričė Razmienė et al., 2021).
Antimicrobial Effects
Some synthesized compounds from this chemical family have exhibited potent antimicrobial properties, making them candidates for development in antimicrobial therapy (O. Prakash et al., 2011).
Industrial Applications
- Corrosion Inhibition: Pyrazolopyridine derivatives have been investigated for their efficacy in inhibiting corrosion of metals, suggesting utility in industrial maintenance and preservation (A. Dandia et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-bromo-7-chloro-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-11-9-10(7(13)4-5-14-9)16(15-11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPUGGLEJXRXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144817 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1416713-43-3 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 3-bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601144817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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